molecular formula C17H19N5O4 B14976359 4-[6-(Butoxycarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid

4-[6-(Butoxycarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid

Cat. No.: B14976359
M. Wt: 357.4 g/mol
InChI Key: GVPZJLVCBAYVRM-UHFFFAOYSA-N
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Description

4-[6-(BUTOXYCARBONYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(BUTOXYCARBONYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolo[1,5-a]pyrimidine core, followed by the introduction of the butoxycarbonyl and benzoic acid groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[6-(BUTOXYCARBONYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-[6-(BUTOXYCARBONYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[6-(BUTOXYCARBONYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazolo[1,5-a]pyrimidine derivatives and benzoic acid derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

4-[6-(BUTOXYCARBONYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

4-(6-butoxycarbonyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)benzoic acid

InChI

InChI=1S/C17H19N5O4/c1-3-4-9-26-16(25)13-10(2)18-17-19-20-21-22(17)14(13)11-5-7-12(8-6-11)15(23)24/h5-8,14H,3-4,9H2,1-2H3,(H,23,24)(H,18,19,21)

InChI Key

GVPZJLVCBAYVRM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)C(=O)O)C

Origin of Product

United States

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